4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
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Overview
Description
4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic compound that features a piperidine ring, an oxadiazole ring, and an oxan (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through the reaction of amidoximes with carboxylic acids or their derivatives under cyclization conditions . The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine derivatives . The oxan ring is often formed via cyclization reactions involving tetrahydropyran derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form oxadiazole N-oxides.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.
Substitution: The oxan ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can yield oxadiazole N-oxides, while reduction of the piperidine ring can yield various piperidine derivatives .
Scientific Research Applications
4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets and pathways. For example, the oxadiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the oxan ring can influence the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, piperidine derivatives, and oxan derivatives. Examples include:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties.
Piperidine derivatives: These compounds share the piperidine ring and have similar biological activities.
Oxan derivatives: These compounds share the oxan ring and have similar physical properties.
Uniqueness
4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is unique due to its combination of three different rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(oxan-4-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-5-14-6-2-10(1)9-12-15-13(16-18-12)11-3-7-17-8-4-11/h10-11,14H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWQJPDCZWNEBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC(=NO2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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